
Iberiotoxin trifluoroacetate salt
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Overview
Description
Iberiotoxin trifluoroacetate salt (CAS 182897-30-9) is a peptide toxin derived from the venom of the Indian red scorpion (Mesobuthus tamulus). It selectively inhibits high-conductance calcium-activated potassium channels (BK channels) with a dissociation constant (Kd) of ~1 nM, making it a critical tool in ion channel research . The trifluoroacetate (TFA) salt form enhances its solubility and stability in aqueous solutions, which is essential for experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iberiotoxin trifluoroacetate salt involves the extraction and purification of the peptide from scorpion venom. The peptide is then subjected to trifluoroacetate treatment to form the salt. The reaction conditions typically involve maintaining a low temperature to preserve the peptide’s integrity and activity .
Industrial Production Methods
Industrial production of this compound is not widely documented due to the specialized nature of the compound. the general approach involves large-scale extraction from scorpion venom, followed by purification and chemical modification to produce the trifluoroacetate salt .
Chemical Reactions Analysis
Biotinylation
A biotin derivative (IbTx-LC-biotin) was synthesized by substituting Asp19 with N-ε-(d-biotin-6-amidocaproate)-l-lysine (Fig. 1A). MALDI-MS confirmed a molecular mass of 4,230.9 Da post-synthesis .
Disulfide Bond Formation and Oxidation
IbTx contains three disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) critical for structural stability.
Oxidation Methods
Method | Conditions | Yield (%) | Correct Folding Confirmed by LC-MS |
---|---|---|---|
Air oxidation | pH 8.0, 25°C, 24–48 h | 15–20 | Partial |
DMSO-assisted oxidation | 10% DMSO, 0.01% TFA, pH 2.5, 24 h | 30–35 | Yes |
DMSO enhances correct folding by stabilizing intermediate conformations .
Kinetic Binding Parameters
IbTx binds KCa1.1 channels via a bimolecular reaction with high affinity. Key kinetic constants (300 mM K+/Na+):
Parameter | Value | Source |
---|---|---|
Association rate (kon) | 3.3×106s−1M−1 | |
Dissociation rate (koff) | 3.8×10−3s−1 | |
Equilibrium constant (Kd) | 1.16nM |
IbTx’s 10-fold higher affinity than charybdotoxin stems from its slower dissociation .
Competitive Inhibition and Ion Effects
-
Tetraethylammonium (TEA) : Competes with IbTx for binding to the channel’s external vestibule, confirming shared binding sites .
-
External K+ : Increasing K+ reduces kon (surface charge screening) but leaves koff unchanged .
Staudinger Ligation
Azide-functionalized IbTx (e.g., IbTx-D19K[azide]) undergoes phosphine-mediated ligation with DyLight550 probes (Fig. 25 ):
Stability and Storage
Structural Determinants of Binding
Scientific Research Applications
Cardiovascular Research
Iberiotoxin trifluoroacetate salt has been extensively studied for its effects on cardiovascular physiology:
- Chronic Heart Failure Studies : In experiments involving male Wistar rats with chronic heart failure, infusion of iberiotoxin resulted in significant changes in cardiac function. Parameters such as right ventricular weight/body weight ratio and left ventricular end-diastolic diameter increased, while left ventricular ejection fraction decreased. These findings suggest that downregulation of BK channels may contribute to sympathoexcitation and worsening cardiac function in heart failure models .
Parameter | Control Group | CHF Group (Post-Iberiotoxin) |
---|---|---|
Right Ventricular Weight/Body Weight | Baseline | Increased |
Left Ventricular Ejection Fraction | Baseline | Decreased |
Lung Weight/Body Weight Ratio | Baseline | Increased |
Cellular Migration and Stem Cell Research
This compound has shown potential in influencing cellular behaviors:
- Effect on Mesenchymal Stem Cells : Studies indicate that treatment with iberiotoxin (10 nM) inhibits the migration of rat mesenchymal stem cells in the absence of platelet lysate. This effect highlights its role in modulating cell migration and may have implications for tissue engineering and regenerative medicine .
Neurobiology
The compound's ability to modulate ion channels makes it a valuable tool in neurobiological research:
- Neuronal Excitability : By blocking BK channels, iberiotoxin can alter neuronal firing patterns, providing insights into the role of these channels in synaptic transmission and plasticity. Research has demonstrated that alterations in BK channel activity can influence neurotransmitter release and neuronal excitability .
Study 1: Iberiotoxin in Heart Failure Models
A study conducted on chronic heart failure models demonstrated that iberiotoxin administration led to:
- Increased sympathetic drive.
- Deterioration of cardiac function as evidenced by echocardiographic measurements.
These results underscore the importance of BK channels in regulating cardiac sympathetic tone and overall heart function .
Study 2: Impact on Mesenchymal Stem Cells
In vitro experiments revealed that iberiotoxin significantly reduced the migratory capacity of mesenchymal stem cells:
- The reduction was quantified using migration assays where the distance migrated by treated cells was compared to controls.
This finding suggests potential applications in controlling stem cell behavior for therapeutic purposes .
Mechanism of Action
Iberiotoxin trifluoroacetate salt exerts its effects by binding to the outer face of large-conductance calcium-activated potassium channels (BK channels). This binding decreases the probability of the channels opening and reduces their open time, effectively inhibiting the flow of potassium ions through the channels. The high affinity of iberiotoxin for BK channels (Kd 1 nM) makes it a potent inhibitor .
Comparison with Similar Compounds
The following section compares Iberiotoxin trifluoroacetate salt with structurally or functionally related compounds, focusing on their targets, potency, selectivity, and applications.
Iberiotoxin Trifluoroacetate vs. ω-Conotoxin GVIA Trifluoroacetate
Key Distinction: While both are peptide toxins with TFA salts, Iberiotoxin targets BK channels critical in cellular repolarization, whereas ω-Conotoxin GVIA blocks N-type Ca²⁺ channels involved in synaptic transmission.
Iberiotoxin Trifluoroacetate vs. Mastoparan
Key Distinction: Mastoparan’s non-selective membrane effects contrast with Iberiotoxin’s precision for BK channels.
Iberiotoxin Trifluoroacetate vs. BPC 157 Trifluoroacetate
General Comparison of Trifluoroacetate Salts in Research
Trifluoroacetate is a common counterion for peptide compounds due to its volatility in HPLC purification and compatibility with biochemical assays. Examples include:
- EG00229 Trifluoroacetate : Used in HPLC analysis for its high purity (98%) and stability .
- LL-37 (13-37) Trifluoroacetate : An anticancer peptide fragment with >95% purity .
- Astressin Trifluoroacetate : Corticotropin-releasing factor antagonist for stress response studies .
Shared Characteristics :
Biological Activity
Iberiotoxin trifluoroacetate salt (IbTX) is a potent and selective inhibitor of high-conductance calcium-activated potassium (BKCa) channels. Understanding its biological activity is crucial for its potential applications in various physiological and pathological contexts. This article reviews the compound's mechanisms of action, effects on different cell types, and its implications in animal models.
Iberiotoxin acts primarily as an inhibitor of BKCa channels, which are critical for regulating cellular excitability and calcium signaling. The binding affinity of IbTX to these channels is exceptionally high, with a dissociation constant (Kd) of approximately 1 nM, indicating strong interaction and specificity for BKCa channels over other voltage-dependent ion channels .
Inhibition of Cell Migration
Recent studies have demonstrated that IbTX significantly affects cell migration, particularly in rat mesenchymal stem cells (rMSCs). At a concentration of 10 nM, IbTX was shown to abolish the migration effects induced by platelet lysate (PL), suggesting a role in modulating cellular responses to external stimuli . This finding indicates that IbTX may be useful in research focused on cell migration and tissue regeneration.
Effects on Cardiac Function
In animal models, particularly male Wistar rats with chronic heart failure (CHF), IbTX administration resulted in notable changes in cardiac parameters. Following treatment, there was an increase in the right ventricular weight-to-body weight ratio and lung weight-to-body weight ratio, alongside a decrease in left ventricular ejection fraction. These changes suggest that the inhibition of BKCa channels by IbTX exacerbates cardiac dysfunction in CHF models .
Protective Role Against Ischemia
Interestingly, IbTX has been implicated in protective mechanisms against myocardial ischemia and reperfusion injury. In neonatal cardiomyocytes, the inhibition of BKCa channels by IbTX has been shown to confer protection during ischemic events. This protective effect is likely due to the modulation of intracellular calcium dynamics and reactive oxygen species (ROS) production .
Summary of Biological Effects
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the diverse effects of Iberiotoxin:
- Cardiac Studies : A study involving chronic heart failure models showed that IbTX treatment led to increased sympathetic drive and deteriorated cardiac function, indicating its potential role in exacerbating heart conditions through BK channel inhibition .
- Neurophysiological Studies : Research on rat CA1 pyramidal neurons demonstrated that blockade of BK channels by IbTX reduced initial discharge frequency during strong depolarizing current injections, suggesting a significant impact on neuronal excitability and signaling .
- Cancer Research : Scorpion venom components including iberiotoxin have been studied for their anti-proliferative effects on glioblastoma and melanoma cells, indicating potential therapeutic applications in oncology through targeted ion channel modulation .
Q & A
Basic Research Questions
Q. How can researchers confirm the selectivity of Iberiotoxin trifluoroacetate salt for BK channels in experimental systems?
Iberiotoxin's selectivity for high-conductance Ca²⁺-activated K⁺ (BK) channels (Kd ≈ 1 nM) can be validated using patch-clamp electrophysiology. Researchers should test its effects on other voltage-gated ion channels (e.g., Kv, Nav, or Cav channels) in the same cellular model. For example, co-application with ω-Conotoxin GVIA (N-type Ca²⁺ channel blocker) and Iberiotoxin in dorsal root ganglion neurons can isolate BK-specific currents . Controls should include cells lacking BK channels (e.g., CRISPR knockout models) to rule off-target effects.
Q. What methodological considerations are critical for preparing this compound stock solutions?
Due to the hygroscopic nature of trifluoroacetate salts, stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) or deionized water with 0.1% bovine serum albumin (BSA) to prevent aggregation. Centrifuge at 12,000 × g for 5 minutes to remove insoluble particulates. Store aliquots at -80°C to avoid freeze-thaw cycles, which degrade peptide integrity .
Q. How should purity and batch consistency of this compound be assessed?
Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 214 nm. A purity threshold of ≥95% is typical for research-grade peptides (e.g., as in Vapreotide trifluoroacetate ). Cross-validate with mass spectrometry (MS) to confirm molecular weight (MW: ~4.2 kDa for Iberiotoxin). Always request the Certificate of Analysis (COA) from suppliers for lot-specific data .
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values for Iberiotoxin across studies be resolved?
Variability in IC₅₀ values may arise from differences in auxiliary β-subunit expression (e.g., β1 in smooth muscle vs. β4 in neuronal BK channels). To address this, perform dose-response curves in cell lines with defined β-subunit compositions (e.g., HEK293 cells transfected with α+β subunits). Include intracellular Ca²⁺ buffering (e.g., BAPTA-AM) to standardize Ca²⁺ activation levels .
Q. What strategies mitigate interference from trifluoroacetate counterions in biological assays?
Trifluoroacetate (TFA) can alter pH or chelate metal ions at high concentrations. Dialyze the peptide against ammonium acetate (pH 5.0) using a 1 kDa MWCO membrane to replace TFA with a biocompatible counterion. Alternatively, use lyophilized peptides with acetate or hydrochloride salts for in vivo studies .
Q. How does this compound interact with lipid membranes in electrophysiology studies?
Incorporate artificial lipid bilayers or giant unilamellar vesicles (GUVs) to study pore-blocking kinetics. Use a 3:1 phosphatidylcholine:phosphatidylserine mixture to mimic native membrane charge. Measure single-channel currents before/after toxin addition; BK channels typically show reduced open probability (Po) without altered unitary conductance .
Q. What experimental designs address batch-to-batch variability in peptide synthesis?
For longitudinal studies, validate each batch via circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content in Iberiotoxin). Compare dose-response curves across batches in a standardized BK channel assay. If variability persists, blend multiple batches to homogenize activity .
Q. Data Contradiction Analysis
Q. Why do some studies report Iberiotoxin efficacy in non-excitable cells despite its neuronal specificity?
BK channels in non-excitable cells (e.g., endothelial cells) may lack regulatory β-subunits, altering toxin sensitivity. Re-evaluate toxin binding using radiolabeled Iberiotoxin ([¹²⁵I]-IbTX) in competition assays with membrane fractions from different tissues. Auxiliary subunits like γ1 (LRRC26) can modulate toxin affinity by shifting voltage dependence .
Q. How to reconcile conflicting data on Iberiotoxin’s role in apoptosis pathways?
Apoptotic effects may depend on BK channel isoform expression (e.g., mitochondrial vs. plasma membrane BK channels). Use subcellular fractionation followed by Western blotting (anti-BKα antibody) and toxin co-localization studies. Combine with siRNA knockdown to isolate channel-specific effects .
Q. Methodological Tables
Properties
Molecular Formula |
C181H275F3N50O57S7 |
---|---|
Molecular Weight |
4345 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,84S,89S,92S,95S)-15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7)/t92-,100+,101+,102+,103+,104+,105+,106+,107?,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+;/m1./s1 |
InChI Key |
ZDGJIMQFDSPUJP-XYHSBZLHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC5=CC=CC=C5)CC(C)C)CC(=O)O)CCCCN)C(C)C)CO)CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)C(C)C)CO)CCCCN)CCC(=O)O)CCCCN)CCCCN)CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)C9CCC(=O)N9)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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